molecular formula C26H29N5 B2983394 1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1115318-24-5

1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2983394
CAS No.: 1115318-24-5
M. Wt: 411.553
InChI Key: GAEYLPKQFKQSLX-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2,3-dimethylphenyl group at the 1-position and a pyrazolo[1,5-a]pyrazine moiety at the 4-position. The pyrazolo-pyrazine system is further substituted with a 3,4-dimethylphenyl group (Fig. 1).

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5/c1-18-8-9-22(16-20(18)3)23-17-25-26(27-10-11-31(25)28-23)30-14-12-29(13-15-30)24-7-5-6-19(2)21(24)4/h5-11,16-17H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEYLPKQFKQSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the dimethylphenyl groups and the piperazine ring. Key steps include:

    Formation of Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Dimethylphenyl Groups: This step involves electrophilic aromatic substitution reactions.

    Formation of Piperazine Ring: The final step involves the coupling of the pyrazolo[1,5-a]pyrazine core with the piperazine ring under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Variation in Piperazine Substituents

  • 4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (CAS: 1255784-04-3): This analog replaces the 2,3-dimethylphenyl on the piperazine with a 2,5-dimethylphenyl group and substitutes the pyrazolo-pyrazine’s 3,4-dimethylphenyl with a 4-fluorophenyl.
  • 1-(3,4-Dimethylphenyl)piperazine Derivatives :
    highlights the use of 4-(2,3-dimethylphenyl)piperazine in coumarin-based 5-HT1A receptor agents. The dimethyl substitution pattern on the phenyl ring is critical for receptor selectivity, as bulkier groups (e.g., bromo or nitro substituents) reduce binding efficiency .

Pyrazolo[1,5-a]pyrazine Core Modifications

  • 2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1021262-12-3):
    This compound lacks the piperazine moiety but retains the 3,4-dimethylphenyl substitution. The absence of the piperazine reduces basicity and hydrophilicity, impacting pharmacokinetic properties such as blood-brain barrier penetration .

  • 2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine (CAS: 1223841-64-2):
    A sulfur-containing analog with a trifluoromethylbenzyl group. The thioether linkage and CF3 group introduce lipophilicity and metabolic stability, though may increase toxicity risks .

Heterocyclic Core Replacements

  • Pyrazolo[1,5-a]pyrimidine Derivatives ():
    Compounds like 14h and 14i replace the pyrazolo-pyrazine core with pyrazolo[1,5-a]pyrimidine , linked to phenylpiperazine or methylpiperazine. The pyrimidine ring’s nitrogen-rich structure enhances hydrogen-bonding capacity, altering target selectivity (e.g., CFTR modulation vs. receptor antagonism) .

  • Triazolo[1,5-a]quinazoline Derivatives ():
    The replacement of pyrazolo-pyrazine with a triazoloquinazoline system significantly changes electronic properties and steric bulk, likely shifting biological activity toward kinase inhibition or DNA intercalation .

Receptor Binding and Selectivity

  • The 2,3-dimethylphenyl-piperazine moiety is a known pharmacophore for 5-HT1A and dopamine D3 receptors. Substitution with electron-withdrawing groups (e.g., fluorine) on the pyrazolo-pyrazine enhances affinity but may reduce selectivity .
  • Pyrazolo[1,5-a]pyrazine derivatives exhibit moderate solubility due to their planar aromatic systems. Piperazine incorporation improves aqueous solubility, as seen in analogs like 14h () .

Comparative Data Table

Compound Name Core Structure Piperazine Substituent Pyrazolo-pyrazine Substituent Key Properties/Activity
Target Compound Pyrazolo[1,5-a]pyrazine 2,3-Dimethylphenyl 3,4-Dimethylphenyl High receptor affinity, moderate solubility
4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 2,5-Dimethylphenyl 4-Fluorophenyl Enhanced electronegativity, improved binding
2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazine None 3,4-Dimethylphenyl Low solubility, limited CNS penetration
14h () Pyrazolo[1,5-a]pyrimidine Phenylpiperazine 3,4-Dimethoxyphenyl CFTR modulation, >99% purity

Biological Activity

The compound 1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C26H28N6
  • Molecular Weight : 456.55 g/mol
  • Structure : The compound features a piperazine core substituted with dimethylphenyl and pyrazolo[1,5-a]pyrazine moieties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include:

  • Formation of the piperazine ring through cyclization reactions.
  • Substitution reactions to introduce the pyrazolo[1,5-a]pyrazine group.
  • Purification techniques such as recrystallization or chromatography to isolate the desired product.

Biological Activity Overview

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis and metastasis.

Antimicrobial Properties

Compounds similar to 1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For example:

  • Inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in cancer and autoimmune diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this class of compounds:

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry reported that pyrazolo derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer activity .
  • Antimicrobial Testing :
    • Research conducted on similar compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly low, suggesting potent antimicrobial efficacy .
  • Enzyme Inhibition Studies :
    • In vitro assays showed that the compound effectively inhibited DHODH with an IC50 value comparable to established inhibitors like brequinar . This opens avenues for its use in immunosuppressive therapies.

Comparative Analysis Table

Compound NameStructure FeaturesBiological ActivityUnique Properties
1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazinePiperazine core with dimethylphenyl and pyrazolo moietiesAnticancer, AntimicrobialStrong enzyme inhibition
5-Methyl-2-(5-methyl-1H-pyrazole)Pyrazole ring structureAntioxidantUnique antioxidant properties
N-(benzothiazol-2-yl)-2-{[1-(naphthalen-1-yl)-pyrazolo[3,4-d]pyrimidin-6-yl]}acetamideContains benzothiazole moietyAntiviralUnique heterocyclic component

Q & A

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurposeReference
1Ethanol, reflux (12–24 hrs)Cyclization
2α-Chloroacetamides, DMFSubstituent coupling
3Silica gel chromatographyPurification

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd) for cross-coupling reactions ().
  • Temperature control : Lowering reaction temperatures to reduce side-product formation ().
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
  • In-line monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry dynamically ().

Basic: Which spectroscopic methods are used for structural characterization?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., dimethylphenyl groups) ().
  • XRD : Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings (e.g., 2-(4-chlorophenyl)-pyrazolo[1,5-a]pyrazin-4-one derivatives) ().
  • Mass Spectrometry : High-resolution MS validates molecular weight ().

Advanced: How to address structural ambiguities arising from similar substituents?

Methodological Answer:

  • XRD crystallography : Determines absolute configuration, as demonstrated for pyrazolo-pyrazine derivatives ().
  • Computational modeling : DFT calculations to predict electronic effects of dimethylphenyl groups ().
  • Isotopic labeling : 13^{13}C-labeled analogs for unambiguous NMR assignments ().

Basic: What in vitro assays are used to evaluate biological activity?

Methodological Answer:

  • Enzyme inhibition : Fungal tyrosinase assays (IC50_{50} determination) ().
  • Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor) ().
  • Cytotoxicity : MTT assays against cancer cell lines ().

Advanced: How to design experiments to determine the mechanism of action?

Methodological Answer:

  • Protein interaction studies : SPR or ITC to measure binding kinetics with target enzymes ().
  • Gene expression profiling : RNA-seq to identify pathways affected by the compound ().
  • Molecular docking : AutoDock Vina to predict binding poses in silico ().

Basic: How to handle by-products during synthesis?

Methodological Answer:

  • TLC monitoring : Identifies side-products early (e.g., cyanomethyl benzoates from malononitrile reactions) ().
  • Chromatography : Reverse-phase HPLC separates structurally similar impurities ().
  • Recrystallization : Ethanol/water mixtures to isolate pure crystals ().

Advanced: What strategies are effective for SAR studies?

Methodological Answer:

  • Analog synthesis : Vary substituents (e.g., halogen vs. methoxy groups) on phenyl rings ().
  • Activity cliffs : Compare IC50_{50} values of analogs to identify critical functional groups ().
  • 3D-QSAR : CoMFA or CoMSIA models to correlate spatial features with bioactivity ().

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) ().
  • Meta-analysis : Compare logP, solubility, and protein binding data to explain discrepancies ().
  • Orthogonal validation : Confirm results using both enzymatic and cell-based assays ().

Basic: What purification techniques are recommended for this compound?

Methodological Answer:

  • Normal-phase chromatography : Silica gel with methanol/ammonium hydroxide gradients ().
  • Recrystallization : Ethanol or ethyl acetate for high-purity crystals ().
  • Size-exclusion chromatography : For separating high-MW impurities ().

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